molecular formula C7H13NO3 B1277937 4-Aminomethyltetrahydropyran-4-carboxylic acid CAS No. 948015-51-8

4-Aminomethyltetrahydropyran-4-carboxylic acid

Cat. No.: B1277937
CAS No.: 948015-51-8
M. Wt: 159.18 g/mol
InChI Key: MOQXTRBNZFLFOF-UHFFFAOYSA-N
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Description

4-Aminomethyltetrahydropyran-4-carboxylic acid is an organic compound with the molecular formula C7H13NO3. It is a white to yellow solid at room temperature and is known for its stability and reactivity in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid typically involves the reduction of tetrahydropyran-4-carboxylic acid derivatives. One common method includes the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride in tetrahydrofuran at 0°C, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyltetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyran derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminomethyltetrahydropyran-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This

Properties

IUPAC Name

4-(aminomethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQXTRBNZFLFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432782
Record name 4-Aminomethyltetrahydropyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948015-51-8
Record name 4-Aminomethyltetrahydropyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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